molecular formula C25H44N8O10 B1335365 Lys-Gln-Ala-Gly-Asp-Val CAS No. 80755-87-9

Lys-Gln-Ala-Gly-Asp-Val

Cat. No.: B1335365
CAS No.: 80755-87-9
M. Wt: 616.7 g/mol
InChI Key: AFAFFVKJJYBBTC-UHFFFAOYSA-N
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Description

Lys-Gln-Ala-Gly-Asp-Val is a peptide sequence consisting of six amino acids: lysine, glutamine, alanine, glycine, aspartic acid, and valine. This sequence is found at the carboxyl-terminal end of the fibrinogen γ-chain. It is known for its role as a cell adhesion peptide, mediating cell adhesion through the integrin α 2b β 3 .

Preparation Methods

Synthetic Routes and Reaction Conditions

Lys-Gln-Ala-Gly-Asp-Val can be synthesized using solid-phase peptide synthesis (SPPS), a common method for peptide production. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents like HBTU or DIC, and deprotection agents such as TFA .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale SPPS or recombinant DNA technology. The latter involves the expression of the peptide in microbial systems, followed by purification using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

Lys-Gln-Ala-Gly-Asp-Val can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized or reduced forms of the peptide, as well as analogs with substituted amino acids .

Scientific Research Applications

Lys-Gln-Ala-Gly-Asp-Val has a wide range of applications in scientific research:

Mechanism of Action

Lys-Gln-Ala-Gly-Asp-Val exerts its effects by binding to the integrin α 2b β 3 on the cell surface. This interaction mediates cell adhesion and signaling pathways that promote cell growth and differentiation. The peptide’s ability to enhance smooth muscle cell adhesion is particularly notable .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lys-Gln-Ala-Gly-Asp-Val is unique due to its specific sequence and its role in the fibrinogen γ-chain. Its ability to mediate cell adhesion through the integrin α 2b β 3 distinguishes it from other cell adhesion peptides .

Properties

IUPAC Name

2-[[2-[[2-[2-[[5-amino-2-(2,6-diaminohexanoylamino)-5-oxopentanoyl]amino]propanoylamino]acetyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H44N8O10/c1-12(2)20(25(42)43)33-24(41)16(10-19(36)37)31-18(35)11-29-21(38)13(3)30-23(40)15(7-8-17(28)34)32-22(39)14(27)6-4-5-9-26/h12-16,20H,4-11,26-27H2,1-3H3,(H2,28,34)(H,29,38)(H,30,40)(H,31,35)(H,32,39)(H,33,41)(H,36,37)(H,42,43)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFAFFVKJJYBBTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H44N8O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30404916
Record name Lys-Gln-Ala-Gly-Asp-Val
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30404916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

616.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80755-87-9
Record name Lys-Gln-Ala-Gly-Asp-Val
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30404916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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